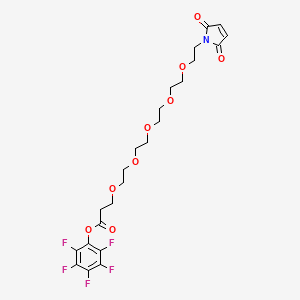

Mal-PEG5-PFP

Beschreibung

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F5NO9/c24-18-19(25)21(27)23(22(28)20(18)26)38-17(32)3-5-33-7-9-35-11-13-37-14-12-36-10-8-34-6-4-29-15(30)1-2-16(29)31/h1-2H,3-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQHYQSUANAJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F5NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mal-PEG5-PFP Mechanism of Action

Executive Summary

Mal-PEG5-PFP is a high-performance heterobifunctional crosslinker designed for the precise conjugation of amine-containing biomolecules (e.g., antibodies, enzymes) with thiol-containing payloads (e.g., drugs, peptides, oligonucleotides).

Unlike traditional N-hydroxysuccinimide (NHS) esters, the Pentafluorophenyl (PFP) ester moiety offers superior hydrolytic stability in aqueous environments, allowing for higher conjugation efficiency and greater reproducibility. The polyethylene glycol (PEG5) spacer provides critical solubility and flexibility, mitigating aggregation and steric hindrance often observed in hydrophobic Antibody-Drug Conjugates (ADCs).

Molecular Architecture & Functional Logic

The utility of this compound is derived from its tripartite structure. Each segment plays a distinct mechanistic role in the bioconjugation process.

| Component | Chemical Identity | Function | Mechanism |

| Reactive Head A | Pentafluorophenyl (PFP) Ester | Amine Targeting | Nucleophilic Acyl Substitution. Reacts with primary amines (-NH₂) to form stable amide bonds.[1] |

| Spacer | PEG5 (Polyethylene Glycol) | Solubility & Reach | Increases hydrophilicity and provides a ~20-25 Å flexible bridge to reduce steric shielding. |

| Reactive Head B | Maleimide | Thiol Targeting | Michael Addition. Reacts with sulfhydryl groups (-SH) to form stable thioether bonds.[2] |

Diagram 1: Functional Architecture

Mechanism of Action

The conjugation process typically follows a two-step sequential workflow to prevent polymerization.

Phase 1: Amine Coupling (PFP Ester Chemistry)

The PFP ester is an "active ester."[3][4] The five fluorine atoms on the phenyl ring are highly electronegative, withdrawing electron density from the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines (e.g., Lysine ε-amines).

-

Advantage over NHS: The bulky, electron-withdrawing pentafluorophenyl group is a better leaving group and is less prone to spontaneous hydrolysis in aqueous buffers compared to NHS esters, extending the reactive half-life of the molecule.

Phase 2: Thiol Coupling (Maleimide Chemistry)

Following amine conjugation, the molecule displays a reactive maleimide group. This group acts as a Michael acceptor. The nucleophilic sulfur atom of a thiol group (e.g., Cysteine) attacks the double bond of the maleimide ring, resulting in a stable thioether linkage.[5]

Diagram 2: Reaction Mechanism Pathway

[7]

Comparative Analysis: PFP vs. NHS Esters[1][4][6][8]

Researchers often ask why they should choose PFP esters over the more common NHS esters. The decision rests on stability and efficiency in specific contexts.[6]

| Feature | NHS Ester | PFP Ester | Implications |

| Hydrolytic Stability | Low (Minutes at pH 8) | High (Hours at pH 8) | PFP allows for longer reaction times or lower molar equivalents. |

| Reactivity | High | Moderate-High | PFP offers more controlled labeling with fewer side reactions. |

| Hydrophobicity | Low (Water soluble) | High | PFP reagents usually require organic co-solvents (DMSO/DMF).[1] |

| Byproduct | N-hydroxysuccinimide | Pentafluorophenol | PFP byproduct is non-reactive but must be removed via desalting. |

Expert Insight: Use PFP esters when working with precious samples where hydrolysis competition limits yield, or when performing solid-phase synthesis where stability is paramount.

Strategic Experimental Protocol

Objective: Conjugate an antibody (Ab) to a thiol-containing small molecule drug using this compound.

Reagents Required[1][2][6][7][9][10][11][12]

-

Buffer A (Amine-Free): PBS or 50 mM Sodium Bicarbonate, pH 7.5 – 8.0. (Avoid Tris or Glycine).[1][7]

-

Buffer B (Conjugation): PBS, pH 7.0 – 7.5, 5 mM EDTA (to prevent metal-catalyzed oxidation of thiols).

-

Solvent: Anhydrous DMSO or DMF.[1]

Step-by-Step Workflow

Step 1: Activation of Antibody (Amine Coupling)

-

Preparation: Dissolve the antibody in Buffer A at 1–5 mg/mL. Ensure no primary amines are present in the buffer.[1][8][7]

-

Linker Solubilization: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Reaction: Add the linker solution to the antibody sample.

-

Stoichiometry: Use a 10–20 fold molar excess of linker over antibody.

-

Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent protein denaturation.

-

-

Incubation: Incubate for 1 hour at Room Temperature (RT) or 2 hours at 4°C.

-

Purification 1: Remove excess unreacted linker and pentafluorophenol byproduct using a Desalting Column (e.g., Zeba Spin, PD-10) equilibrated with Buffer B .

-

Verification: The antibody is now "Maleimide-activated."[9]

-

Step 2: Payload Conjugation (Thiol Coupling)

-

Preparation: Dissolve the thiol-containing drug in DMSO.

-

Reaction: Add the drug to the Maleimide-activated antibody.

-

Stoichiometry: Use a 2–5 fold molar excess of drug over the available maleimide groups (or antibody).

-

-

Incubation: Incubate for 2 hours at RT or overnight at 4°C.

-

Quenching (Optional): Add 2-Mercaptoethanol or Cysteine to quench remaining maleimide groups.

-

Purification 2: Remove excess drug using Size Exclusion Chromatography (SEC) or extensive dialysis.

Diagram 3: Experimental Workflow

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | Hydrolysis of PFP ester | Ensure linker is dissolved in anhydrous DMSO immediately before use. Do not use old stock. |

| Precipitation | Excessive Hydrophobicity | Reduce molar excess of linker. Ensure DMSO concentration is <10%.[8] |

| No Thiol Reaction | Oxidized Thiols (Disulfides) | Treat payload with TCEP or DTT prior to conjugation, then remove reducing agent. Add EDTA to buffers. |

| Protein Aggregation | Over-labeling | Reduce linker:protein ratio. The PEG spacer helps, but excessive labeling can still destabilize proteins. |

References

-

Nacsa, E. D., et al. (2025).[10] Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creativepegworks.com [creativepegworks.com]

- 6. precisepeg.com [precisepeg.com]

- 7. broadpharm.com [broadpharm.com]

- 8. resources.tocris.com [resources.tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

Technical Guide: Heterobifunctional Crosslinking with Mal-PEG5-PFP

Advanced Bioconjugation Strategies for Drug Development & Proteomics

Executive Summary & Strategic Utility

Mal-PEG5-PFP (Maleimide-PEG5-Pentafluorophenyl ester) is a high-performance heterobifunctional crosslinker designed for the precise conjugation of amine-containing biomolecules (e.g., antibodies, enzymes) with sulfhydryl-containing targets (e.g., drugs, peptides, oligonucleotides).

Unlike standard NHS-ester crosslinkers, the Pentafluorophenyl (PFP) ester moiety offers superior hydrolytic stability in aqueous environments, significantly widening the operational window for conjugation and improving reproducibility in critical applications like Antibody-Drug Conjugate (ADC) development [1, 2].[1] The PEG5 spacer (polyethylene glycol, n=5) provides essential hydrophilicity, reducing the aggregation of hydrophobic payloads and minimizing steric hindrance during the binding event [3].

This guide details the physicochemical mechanisms, strategic experimental design, and validated protocols for deploying this compound in high-stakes research environments.

Chemical Mechanism & Reactivity

The utility of this compound relies on its dual-reactivity profile, allowing for controlled, sequential conjugation.

The PFP Ester Advantage

The PFP ester reacts with primary amines (

-

Mechanism: Nucleophilic attack by the amine on the ester carbonyl, displacing the pentafluorophenol leaving group.

-

Superiority: PFP esters are significantly less susceptible to spontaneous hydrolysis compared to N-Hydroxysuccinimide (NHS) esters. This allows for higher coupling efficiency in aqueous buffers where NHS esters might degrade before reacting [1, 4].

The Maleimide Specificity

The maleimide group reacts with free sulfhydryls (

-

Mechanism: Michael addition of the thiolate anion to the maleimide double bond.[2]

-

pH Sensitivity: Reaction specificity is highest between pH 6.5 and 7.5. Above pH 7.5, maleimides may cross-react with amines; below pH 6.0, reaction kinetics slow significantly [5].

Mechanistic Visualization

The following diagram illustrates the sequential conjugation logic, highlighting the distinct reaction conditions required for each terminus.

Figure 1: Sequential reaction mechanism of this compound. Step 1: Amine targeting. Step 2: Thiol targeting.

Physicochemical Properties[1][3][4][5]

Understanding the physical limitations of the reagent is critical for experimental success.

| Property | Specification | Experimental Implication |

| Molecular Weight | ~555.5 Da | Large enough to space out molecules, small enough to avoid immune detection. |

| Spacer Arm | PEG5 (~25 Å) | Increases water solubility; prevents hydrophobic drugs from precipitating the antibody. |

| Reactive Groups | Maleimide / PFP Ester | Heterobifunctional: Must prevent simultaneous addition if cross-linking two proteins to avoid polymerization. |

| Solubility | DMSO, DMF, DCM | Insoluble in water. Must be dissolved in organic solvent before adding to aqueous buffer.[3] |

| Hydrolytic Stability | High (PFP) / Moderate (Mal) | PFP resists hydrolysis better than NHS; Maleimide slowly hydrolyzes to maleamic acid if stored in solution. |

| Storage | -20°C, Desiccated | Moisture sensitive.[3][4] Equilibrate to RT before opening to prevent condensation. |

Strategic Protocol: Antibody-Drug Conjugate (ADC) Workflow

This protocol describes the activation of an antibody (Ab) with this compound, followed by conjugation with a thiol-containing drug payload.

Phase 1: Preparation & Activation (Amine Reaction)

Materials:

-

Buffer A (Conjugation Buffer): PBS (Phosphate Buffered Saline), pH 7.2–7.5. Critical: Must be amine-free (No Tris, Glycine).

-

Antibody: 1–5 mg/mL in Buffer A.

Step-by-Step:

-

Reagent Dissolution: Dissolve this compound in anhydrous DMSO to a concentration of 10–50 mM. Note: Prepare immediately before use.

-

Molar Ratio Calculation: For antibodies, a 10- to 20-fold molar excess of crosslinker is standard to ensure sufficient activation without over-modification (which can damage binding affinity) [4].

-

Reaction Initiation: Slowly add the dissolved crosslinker to the antibody solution while gently vortexing. Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent protein denaturation.

-

Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C. Expert Insight: PFP esters react fast; extended incubation is rarely necessary and increases risk of maleimide hydrolysis.

Phase 2: Purification (Removal of Excess Crosslinker)

Criticality: Unreacted crosslinker must be removed before adding the thiol-ligand, otherwise, the free crosslinker will quench the drug/peptide, reducing yield and creating difficult-to-remove byproducts.

Methods:

-

Desalting Column (Recommended): Zeba™ Spin Desalting Columns or PD-10 columns equilibrated with Buffer B (PBS + 5-10 mM EDTA, pH 6.5–7.0).

-

Dialysis: Slide-A-Lyzer™ cassettes (if volume is large), though slower.

Note: EDTA is added to Buffer B to chelate divalent metals that catalyze disulfide bond formation (oxidation) of the sulfhydryls in the next step.

Phase 3: Conjugation (Thiol Reaction)

Materials:

-

Activated Antibody: (From Phase 2).

-

Thiol-Ligand: Drug, peptide, or protein with a free sulfhydryl (-SH).

Step-by-Step:

-

Thiol Preparation: Ensure the ligand's thiol is reduced. If TCEP or DTT was used to reduce disulfides, it must be removed (unless using solid-phase TCEP) as reducing agents will deactivate the maleimide.

-

Mixing: Add the Thiol-Ligand to the Activated Antibody.

-

Ratio: Use a 1.5 to 3-fold molar excess of Ligand over the available maleimide groups (not the initial crosslinker amount).

-

-

Incubation: Incubate for 2 hours at RT or overnight at 4°C.

-

Final Purification: Remove excess ligand using Size Exclusion Chromatography (SEC) or dialysis.

Workflow Visualization

Figure 2: Operational flowchart for this compound conjugation. Critical purification step separates amine and thiol reactions.

Troubleshooting & Expert Insights

Hydrolysis Management

-

Problem: Low conjugation efficiency despite correct ratios.

-

Cause: The PFP ester hydrolyzed before reacting with the protein, or the Maleimide hydrolyzed during the first incubation.

-

Solution:

-

Ensure the crosslinker stock is fresh. Do not store diluted crosslinker.

-

Use PFP esters specifically for their stability; if you see issues, verify your buffer pH. PFP is stable at pH 7, but hydrolysis accelerates > pH 8.5 [1].

-

Precipitate Formation

-

Problem: Cloudy solution upon adding crosslinker.

-

Cause: The hydrophobic PFP moiety or the payload caused aggregation before the PEG could stabilize it.

-

Solution: Add the DMSO-dissolved crosslinker slowly in small aliquots while vortexing. Ensure DMSO concentration is <10%.[3][6] If the protein is sensitive, use a "step-wise" addition.

pH Drift

-

Problem: Reaction pH drops, inhibiting the reaction.

-

Cause: Release of pentafluorophenol (acidic) during the reaction.

-

Solution: Ensure the conjugation buffer has sufficient capacity (e.g., 50-100 mM Phosphate or HEPES).

References

-

BenchChem. (2025).[1][7][8] PFP vs. NHS Esters: A Comparative Guide to Stability in Solution. Retrieved from 7

-

BroadPharm. (n.d.). This compound Product Datasheet & Protocol. Retrieved from 9

-

BroadPharm. (n.d.). PEG PFP Ester Reagents: Handling and Protocols. Retrieved from 4

-

Precise PEG. (n.d.). Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule. Retrieved from 6

- Thermo Fisher Scientific. (General Reference). Chemistry of Crosslinking: Maleimide Reaction Chemistry. (Standard industry knowledge for pH specificity of maleimides).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. precisepeg.com [precisepeg.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound, 1807512-46-4 | BroadPharm [broadpharm.com]

The Strategic Role of the PEG5 Spacer in Mal-PEG5-PFP: An In-depth Technical Guide for Bioconjugation

This guide provides a comprehensive technical overview of the Maleimide-PEG5-Pentafluorophenyl (Mal-PEG5-PFP) ester, a heterobifunctional linker critical in the field of bioconjugation, particularly for the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs). We will delve into the core chemistry of its constituent parts, with a special focus on the pivotal role of the 5-unit polyethylene glycol (PEG) spacer. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical tool.

Core Concepts: Deconstructing the this compound Linker

This compound is an elegantly designed molecule engineered to bridge two different biomolecules, typically a protein and a smaller molecule payload. Its architecture is tripartite, with each component serving a distinct and vital function.

-

Maleimide (Mal) Group: This functional group is the designated thiol-reactive handle. It exhibits high specificity towards sulfhydryl groups (-SH), predominantly found in the cysteine residues of proteins like monoclonal antibodies. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1] This conjugation is most efficient within a pH range of 6.5-7.5.[2]

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive moiety targeting primary and secondary amines (-NH₂). This group is often employed to react with amine functionalities present on cytotoxic drug payloads or other small molecules. The reaction, a nucleophilic acyl substitution, results in a robust and irreversible amide bond.[1] A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability against spontaneous hydrolysis in aqueous environments, leading to more efficient conjugation reactions.[2] The optimal pH for this reaction is typically between 7.2 and 8.5.[1]

-

Polyethylene Glycol (PEG5) Spacer: The 5-unit PEG chain is the central component that spatially separates the maleimide and PFP ester groups. This hydrophilic spacer is not merely a passive linker; it imparts several crucial physicochemical properties to the resulting conjugate, which will be the central focus of this guide.

Below is a diagram illustrating the fundamental structure of the this compound linker.

Caption: Chemical components of the this compound linker.

The Centerpiece: Unpacking the Multifaceted Role of the PEG5 Spacer

The inclusion of a PEG spacer, and specifically a discrete 5-unit chain, is a deliberate design choice driven by the need to optimize the properties of the final bioconjugate. The hydrophilicity and flexibility of the PEG5 chain address several challenges commonly encountered in bioconjugation.

Enhancing Solubility and Preventing Aggregation

Many potent cytotoxic payloads used in ADCs are hydrophobic.[1] Covalently attaching these molecules to an antibody can increase the overall hydrophobicity of the conjugate, leading to aggregation and reduced solubility in aqueous buffers. The hydrophilic nature of the PEG5 spacer helps to counteract this effect, improving the water solubility of the entire conjugate and minimizing the risk of aggregation.[] This is a critical factor for maintaining the stability and biological activity of the therapeutic agent.

| Property | Impact of PEG5 Spacer | Rationale |

| Solubility | Increased | The hydrophilic ethylene glycol units interact favorably with water molecules. |

| Aggregation | Reduced | The flexible PEG chain creates a hydration shell around the hydrophobic payload, preventing intermolecular interactions.[4] |

| Immunogenicity | Potentially Reduced | The PEG spacer can shield the payload from the immune system. |

| Pharmacokinetics | Improved | Can lead to a longer circulation half-life.[1] |

Modulating Pharmacokinetics and Biodistribution

The presence of a PEG spacer can significantly influence the pharmacokinetic profile of a bioconjugate.[1] By increasing the hydrodynamic radius and creating a "stealth" effect, the PEG5 spacer can reduce renal clearance and recognition by the reticuloendothelial system, potentially leading to a longer circulation half-life. However, the length of the PEG chain is a critical parameter. Shorter linkers, like PEG5, have been shown to sometimes result in better ADC stability by keeping the payload within the protective spatial shielding of the antibody.[5]

Providing Spatial Separation and Reducing Steric Hindrance

The PEG5 spacer provides a defined distance between the antibody and the payload. This spatial separation can be crucial for several reasons:

-

Maintaining Antibody Function: It prevents the payload from interfering with the antigen-binding site of the antibody, thus preserving its targeting capability.

-

Facilitating Payload Activity: For certain payloads, a degree of separation from the bulky antibody is necessary for them to effectively interact with their intracellular target.

-

Influencing Drug Loading: The length of the PEG spacer can impact the drug-to-antibody ratio (DAR). Intermediate length PEG spacers have been observed to result in higher drug loadings compared to very short or very long spacers.[6]

Reaction Mechanisms and Kinetics: A Closer Look at the Chemistry

A thorough understanding of the underlying reaction mechanisms is essential for optimizing conjugation protocols and ensuring the formation of stable, well-defined bioconjugates.

Maleimide-Thiol Conjugation (Michael Addition)

The reaction between the maleimide group of the linker and a thiol group on a protein is a Michael addition.[7] The thiol attacks the electron-deficient double bond of the maleimide, resulting in the formation of a stable succinimidyl thioether linkage.[7]

Caption: The Michael addition reaction between a thiol and a maleimide.

PFP Ester-Amine Conjugation (Nucleophilic Acyl Substitution)

The PFP ester reacts with primary or secondary amines on the payload molecule via nucleophilic acyl substitution to form a stable amide bond.[1]

Caption: Amide bond formation via PFP ester and amine reaction.

A Critical Consideration: The Retro-Michael Reaction and Linker Stability

While the thioether bond formed from the maleimide-thiol reaction is generally considered stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in the plasma.[8][9] This can lead to premature release of the payload, reducing the efficacy of the ADC and potentially causing off-target toxicity.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. vectorlabs.com [vectorlabs.com]

- 5. biochempeg.com [biochempeg.com]

- 6. books.rsc.org [books.rsc.org]

- 7. bachem.com [bachem.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. vectorlabs.com [vectorlabs.com]

The Architect of Bioconjugates: An In-Depth Technical Guide to Mal-PEG5-PFP

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Maleimide-PEG5-Pentafluorophenyl Ester (Mal-PEG5-PFP), a heterobifunctional crosslinker pivotal in the creation of advanced bioconjugates. Moving beyond a simple recitation of protocols, this document delves into the causal relationships behind experimental choices, offering field-proven insights to empower researchers in drug development, diagnostics, and fundamental life sciences research. We will explore the linker's core chemistry, provide robust experimental workflows, and present critical data to ensure the synthesis of stable, well-characterized, and effective bioconjugates.

Core Concepts: Deconstructing the this compound Linker

The efficacy of this compound lies in its trifunctional architecture, where each component serves a distinct and vital purpose in the construction of a bioconjugate.

-

Maleimide Group: This moiety is the linchpin for site-specific conjugation to thiol-containing molecules. It exhibits high reactivity and specificity towards sulfhydryl (thiol, -SH) groups, which are present in the cysteine residues of proteins and peptides. The reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions (6.5-7.5) to form a stable covalent thioether bond.[1][2] This specificity allows for a high degree of control over the conjugation site, a critical factor in preserving the biological activity of proteins like antibodies.

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group targeting primary and secondary amines, such as those on the lysine residues of proteins or on amine-functionalized small molecules and payloads.[3] It forms a stable, irreversible amide bond.[3] A key advantage of the PFP ester over the more common N-hydroxysuccinimide (NHS) esters is its increased stability in aqueous solutions.[3][4] PFP esters are less susceptible to hydrolysis, which is a competing reaction that can significantly reduce conjugation efficiency.[3][4] This enhanced stability provides a wider window for the conjugation reaction and can lead to higher yields.

-

Polyethylene Glycol (PEG) Spacer (PEG5): The five-unit polyethylene glycol chain is more than just a spacer; it is a critical modulator of the bioconjugate's physicochemical properties. The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic payloads common in antibody-drug conjugates (ADCs).[5] This improved solubility helps to prevent aggregation, a common challenge in bioconjugate development.[6] Furthermore, the PEG linker can shield the conjugate from proteolytic enzymes, potentially extending its circulation half-life and improving its pharmacokinetic profile.[5]

The Mechanism of Action: A Tale of Two Reactions

The utility of this compound lies in its ability to facilitate a sequential and controlled conjugation process, leveraging the distinct reactivity of its two functional groups.

The general strategy involves a two-step reaction:

-

Amine Conjugation: The PFP ester is first reacted with an amine-containing molecule (e.g., a cytotoxic drug, a fluorescent dye, or a peptide). This reaction is typically carried out at a pH of 7-9 to ensure the primary amine is deprotonated and thus nucleophilic.[7]

-

Thiol Conjugation: Following the amine conjugation (and purification, if necessary), the resulting maleimide-activated molecule is then reacted with a thiol-containing biomolecule (e.g., a protein with cysteine residues). This reaction is optimal at a pH of 6.5-7.5 to ensure the thiol is in its reactive thiolate form while minimizing potential side reactions with amines.[1]

Field-Proven Insights & Experimental Protocols

The following protocols are designed to be self-validating systems, with built-in checkpoints and rationale for each step.

Activation of a Small Molecule Payload with this compound

This protocol describes the initial step of reacting the PFP ester with an amine-containing payload.

Materials:

-

This compound

-

Amine-containing payload

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Diisopropylethylamine (DIPEA) (optional, for hydrochloride salts of amines)

Protocol:

-

Reagent Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM. PFP esters are moisture-sensitive, and prolonged exposure to aqueous environments will lead to hydrolysis.[3]

-

Dissolve the amine-containing payload in anhydrous DMF or DMSO. If the payload is a hydrochloride salt, add 1.5-2.0 equivalents of DIPEA to neutralize the acid and free the amine.

-

-

Conjugation Reaction:

-

In a clean, dry reaction vessel, add the dissolved payload.

-

While stirring, add a 1.2 to 1.5 molar excess of the this compound solution to the payload solution. A slight excess of the linker ensures complete consumption of the valuable payload.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by LC-MS.

-

-

Purification (Optional but Recommended):

-

The resulting maleimide-activated payload can be purified by reverse-phase HPLC to remove unreacted this compound and any side products. This ensures a well-defined reactant for the subsequent conjugation step.

-

Conjugation of the Maleimide-Activated Payload to a Thiol-Containing Protein

This protocol details the second stage of the bioconjugation process.

Materials:

-

Thiol-containing protein (e.g., a reduced antibody)

-

Maleimide-activated payload (from section 3.1)

-

Conjugation Buffer: 50 mM Phosphate Buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2. The presence of EDTA is crucial to chelate any trace metal ions that can catalyze the oxidation of thiols to disulfides.

-

Quenching Solution: 1 M N-acetylcysteine in conjugation buffer.

Protocol:

-

Protein Preparation:

-

Ensure the protein is in the conjugation buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be used. A 10-20 fold molar excess of TCEP is typically sufficient. The excess TCEP must be removed prior to adding the maleimide-activated payload, as it will compete for the maleimide. This can be achieved using a desalting column.

-

-

Conjugation Reaction:

-

Quenching:

-

To stop the reaction and cap any unreacted maleimides, add a 10-fold molar excess of N-acetylcysteine relative to the initial amount of maleimide-activated payload.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification:

-

The final bioconjugate should be purified to remove excess payload, quenching agent, and any unconjugated protein. Size-exclusion chromatography (SEC) is a common and effective method for this purpose.[8]

-

Data Presentation: Quantitative Insights into the Conjugation Process

The success of a bioconjugation reaction is determined by a number of quantifiable parameters.

| Parameter | Recommended Value/Range | Rationale & Key Considerations |

| PFP Ester Reaction pH | 7.0 - 9.0 | Higher pH increases the nucleophilicity of the primary amine but also accelerates the hydrolysis of the PFP ester. A compromise is often found around pH 8.5.[7] |

| Maleimide Reaction pH | 6.5 - 7.5 | This pH range ensures the thiol is sufficiently deprotonated to be reactive while minimizing the competing reaction of maleimides with amines.[1] |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive biomolecules to maintain their stability, though reaction times may need to be extended.[2] |

| Molar Excess of Linker | 1.2 - 1.5x (Payload Activation) | A slight excess drives the reaction to completion without excessive waste of the linker. |

| Molar Excess of Payload | 5 - 10x (Protein Conjugation) | A larger excess is often needed to achieve a desired drug-to-antibody ratio (DAR), but this should be optimized to avoid aggregation and simplify purification.[2] |

| Solvent for Stock Solutions | Anhydrous DMF or DMSO | These polar aprotic solvents are ideal for dissolving the linker and many payloads while being compatible with aqueous reaction buffers in small percentages (<10% v/v). |

Characterization of the Final Bioconjugate

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate.

-

Size-Exclusion Chromatography (SEC): This technique is primarily used for purification and to assess the presence of aggregates.[8] A successful conjugation will show a shift in the retention time of the protein peak, and the absence of high molecular weight aggregates is a key indicator of a successful process.

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful tool for determining the drug-to-antibody ratio (DAR) in ADCs.[9] The addition of a hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[9]

-

Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the conjugate, confirming the successful attachment of the payload and allowing for the calculation of the DAR.[10]

Trustworthiness: Addressing the Instability of the Maleimide-Thiol Linkage

While the maleimide-thiol linkage is widely used, it is not without its challenges. The thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like albumin in the plasma.[11] This can lead to premature release of the payload and potential off-target toxicity.[11] Research has shown that the stability of this linkage can be influenced by the local chemical environment. The half-life of a maleimide-thiol adduct can range from 20 to 80 hours in the presence of glutathione.[12] Strategies to mitigate this instability include the use of maleimide derivatives that promote rapid hydrolysis of the succinimide ring post-conjugation, which renders the linkage resistant to the retro-Michael reaction.[13]

Conclusion: A Versatile Tool for Precision Bioconjugation

This compound is a powerful and versatile heterobifunctional linker that offers a high degree of control over the bioconjugation process. Its distinct reactive ends, coupled with the beneficial properties of the PEG spacer, make it an invaluable tool in the development of sophisticated biotherapeutics and diagnostics. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can leverage the full potential of this compound to create well-defined, stable, and effective bioconjugates. This guide provides the foundational knowledge and practical insights to achieve this, empowering scientists to push the boundaries of what is possible in the field of bioconjugation.

References

-

Tunable degradation of maleimide-thiol adducts in reducing environments. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. (n.d.). Precise PEG. Retrieved from [Link]

-

Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024, September 24). AxisPharm. Retrieved from [Link]

-

Development of a facile antibody–drug conjugate platform for increased stability and homogeneity. (2016, December 9). National Center for Biotechnology Information. Retrieved from [Link]

-

Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. (2021, May 5). ResearchGate. Retrieved from [Link]

-

Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. (2015, September 30). Agilent. Retrieved from [Link]

-

This compound. (n.d.). CD Bioparticles. Retrieved from [Link]

-

Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. (n.d.). ACS Publications. Retrieved from [Link]

-

Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. (n.d.). Agilent. Retrieved from [Link]

-

Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. (2025, December 4). SigutLabs. Retrieved from [Link]

-

Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. (2024, October 15). Agilent. Retrieved from [Link]

-

C4 HPLC Analysis of Protein and Conjugate. (n.d.). CellMosaic. Retrieved from [Link]

-

Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. (2013, May 15). PubMed. Retrieved from [Link]

-

Tunable Degradation of Maleimide-Thiol Adducts in Reducing Environments. (2025, August 6). ResearchGate. Retrieved from [Link]

-

01-00273-EN Analysis of protein drugs aggregation Using Size Exclusion Chromatography. (n.d.). Shimadzu. Retrieved from [Link]

-

Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. (2021, December 22). Royal Society of Chemistry. Retrieved from [Link]

-

Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. (2025, October 28). ResearchGate. Retrieved from [Link]

-

The effect of the linker on the hydrolysis rate of drug-linked ester bonds. (n.d.). PubMed. Retrieved from [Link]

-

Bioconjugation Optimization & Troubleshooting. (n.d.). AbOliGo. Retrieved from [Link]

-

SEC-HPLC Protocol. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein as Molecular Target. (n.d.). MDPI. Retrieved from [Link]

-

MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. (n.d.). CellMosaic. Retrieved from [Link]

-

Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. (n.d.). Agilent. Retrieved from [Link]

-

Full article: Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Hydrophobic Interaction Chromatography (HIC) Method Development and Characterization of Resolved Drug-Load Variants in Site-Specifically Conjugated Pyrrolobenzodiazepine Dimer-Based Antibody Drug Conjugates (PBD-ADCs). (2025, August 5). ResearchGate. Retrieved from [Link]

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Nature. Retrieved from [Link]

-

Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. (n.d.). LCGC International. Retrieved from [Link]

-

Long-Term Stabilization of Maleimide–Thiol Conjugates. (n.d.). ACS Publications. Retrieved from [Link]

-

Long-Term Stabilization of Maleimide–Thiol Conjugates. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. precisepeg.com [precisepeg.com]

- 6. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellmosaic.com [cellmosaic.com]

- 10. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]

Technical Guide: Mal-PEG5-PFP Characterization and Bioconjugation Protocols

Part 1: Molecular Identity and Physicochemical Specifications

Mal-PEG5-PFP is a heterobifunctional crosslinker designed for high-fidelity bioconjugation. Unlike standard hydrocarbon crosslinkers, the incorporation of a discrete polyethylene glycol (PEG) spacer confers aqueous solubility to the reagent and reduces aggregation in the final conjugate.

The defining feature of this molecule is the Pentafluorophenyl (PFP) ester .[1][2][3] While N-hydroxysuccinimide (NHS) esters are the industry standard for amine targeting, PFP esters offer superior hydrolytic stability, allowing for higher efficiency coupling in aqueous environments where NHS esters might degrade too rapidly.

Core Specifications Table

| Property | Specification |

| Product Name | This compound (Maleimide-PEG5-Pentafluorophenyl ester) |

| CAS Number | 1807512-46-4 |

| Molecular Weight | 555.45 Da |

| Chemical Formula | |

| Spacer Length | ~25 Å (estimated based on 5 PEG units + alkyl linkers) |

| Reactive Groups | PFP Ester: Reacts with primary amines ( |

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM).[1] Water soluble after conjugation.[4] |

| Storage | -20°C, desiccated. Moisture Sensitive. |

Part 2: The Chemist's Perspective (Mechanistic Insight)

Why PFP over NHS?

In drug development workflows, particularly Antibody-Drug Conjugate (ADC) synthesis, stoichiometry is critical. NHS esters are prone to rapid hydrolysis (half-life in minutes at pH 8.0).

-

The PFP Advantage: The electron-withdrawing effect of the five fluorine atoms on the phenyl ring creates a highly activated ester that is less susceptible to spontaneous hydrolysis than NHS. This allows for more predictable "DOL" (Degree of Labeling) outcomes, preserving valuable biological payloads.

The Role of the PEG5 Spacer

The "PEG5" designation refers to a discrete chain of 5 ethylene oxide units.

-

Solubility: It masks the hydrophobicity of the maleimide and PFP groups, preventing the crosslinker from precipitating in aqueous buffers.

-

Steric Freedom: It provides sufficient distance between the two biomolecules to prevent steric hindrance, preserving the binding affinity of antibodies or the enzymatic activity of proteins.

Part 3: Strategic Conjugation Workflow

The following diagram illustrates the logical flow of a standard heterobifunctional conjugation using this compound. This workflow assumes the activation of an amine-containing protein (e.g., an Antibody) followed by the attachment of a thiol-containing payload (e.g., a Drug or Peptide).

Caption: Two-step conjugation workflow utilizing this compound to link an amine-containing protein to a thiol-containing ligand.

Part 4: Validated Experimental Protocol

Materials Required[2][4][5][6][7][8][9][10][11]

-

This compound (Store at -20°C; equilibrate to RT before opening).

-

Anhydrous DMSO or DMF (Critical: PFP hydrolyzes in wet solvents).

-

Conjugation Buffer: PBS (pH 7.2–7.5) or HEPES. Avoid buffers with primary amines like Tris or Glycine.[1][5]

-

Desalting Columns: Zeba Spin columns or PD-10 (MWCO appropriate for your protein).

Protocol: Amine-to-Thiol Crosslinking

Step 1: Preparation of the PFP-Linker Stock

Causality: The PFP ester is moisture-sensitive.[1][5] Preparing stock solutions for long-term storage leads to deactivation.

-

Allow the this compound vial to warm to room temperature to prevent condensation.[1][5]

-

Weigh out the required amount (calculate based on MW 555.45).

-

Dissolve in anhydrous DMSO or DMF to a concentration of 10–50 mM. Use immediately.

Step 2: Activation of the Protein (Amine Reaction)

Causality: We target surface lysines. A pH of 7.5 optimizes lysine nucleophilicity while minimizing hydrolysis of the PFP ester.

-

Dissolve the protein (e.g., IgG) in Conjugation Buffer at 1–5 mg/mL.

-

Add the this compound solution to the protein.

-

Ratio: Use a 10–20 fold molar excess of crosslinker for antibodies.

-

Volume: Ensure the final organic solvent concentration is <10% to prevent protein denaturation.

-

-

Incubate for 30–60 minutes at room temperature or 2 hours at 4°C.

Step 3: Purification (The "Self-Validating" Step)

Causality: Free crosslinker contains a reactive maleimide. If not removed, it will quench your thiol-ligand in the next step, leading to false-negative results.

-

Apply the reaction mixture to a desalting column equilibrated with Conjugation Buffer (pH 6.5–7.5).

-

Collect the flow-through (Activated Protein).

-

Validation: Verify protein recovery via A280 measurement.

Step 4: Conjugation to Thiol-Ligand

Causality: Maleimide-thiol reactions are highly specific at pH 6.5–7.[6]5. Above pH 8.0, primary amines may also react with maleimides, causing non-specific aggregation.

-

Add the thiol-containing ligand (drug, peptide, or dye) to the Activated Protein.

-

Ratio: Use a 1.5–5 fold molar excess over the protein (depending on ligand cost and availability).

-

-

Incubate for 1–2 hours at room temperature.

-

Optional: Quench excess thiols with 2-Mercaptoethanol if downstream applications are sensitive to free thiols.

-

Perform a final purification step (Size Exclusion Chromatography or Dialysis) to remove free ligand.[1][5]

Part 5: Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conjugation Efficiency | Hydrolysis of PFP ester prior to use. | Ensure DMSO/DMF is anhydrous.[1] Do not store solvated crosslinker. |

| Precipitation during Reaction | Hydrophobic aggregation. | The PEG5 spacer usually prevents this, but if observed, increase DMSO concentration (up to 10%) or lower protein concentration. |

| No Thiol Reactivity | Oxidation of ligand thiols (Disulfide formation). | Treat thiol-ligand with TCEP or DTT, then purify to remove the reducing agent before adding to the maleimide-activated protein. |

References

-

ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Mal-PEG5-PFP Antibody Conjugation

Introduction: Engineering Precision in Antibody Conjugation with Mal-PEG5-PFP

The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted therapeutics, combining the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxic effects of small-molecule drugs.[1][2] The efficacy and safety of these constructs are critically dependent on the chemical linker that bridges the antibody and the payload.[3] this compound is a heterobifunctional linker designed to provide a stable and efficient connection between an antibody and a drug molecule. This linker features a maleimide group for covalent attachment to thiol groups on the antibody, a pentafluorophenyl (PFP) ester for reaction with primary amines on the payload, and a 5-unit polyethylene glycol (PEG) spacer.

The PEG spacer is a key component, enhancing the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[3][] This can mitigate aggregation, improve pharmacokinetic properties, and potentially extend the circulation half-life of the ADC.[][5]

This document provides a comprehensive guide to the use of this compound for the development of antibody conjugates. We will delve into the underlying chemistry, provide detailed, field-proven protocols, and discuss critical characterization techniques to ensure the generation of well-defined and reproducible conjugates.

Core Chemistry: The Foundational Principles of this compound Conjugation

The this compound linker leverages two distinct and highly specific chemical reactions to achieve a controlled, two-step conjugation process.

-

PFP Ester Reaction with Primary Amines: The pentafluorophenyl (PFP) ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines (-NH₂) found on drug payloads or other molecules.[6][7] This reaction forms a stable amide bond and is typically performed at a pH of 7.2-8.5.[6][7] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis, leading to more efficient conjugation reactions.[6][8]

-

Maleimide Reaction with Thiols: The maleimide group exhibits high specificity for sulfhydryl (thiol, -SH) groups, such as those on cysteine residues.[9][10] The reaction proceeds via a Michael addition, resulting in a stable thioether bond.[10][11] This reaction is most efficient within a pH range of 6.5-7.5.[7][10][11]

The strategic separation of these reactive groups on the this compound linker allows for a sequential conjugation strategy, minimizing the formation of undesirable byproducts.

Experimental Workflow Overview

The overall process for generating an antibody conjugate using this compound can be visualized as a three-stage process: payload activation, antibody preparation, and final conjugation, followed by purification and characterization.

Caption: Overall workflow for antibody conjugation using this compound.

Detailed Protocols

Part 1: Preparation of Maleimide-Activated Payload

This initial step involves the reaction of the this compound linker with the amine-containing payload.

Materials:

-

This compound Linker

-

Amine-containing payload (drug, dye, etc.)

-

Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

-

Reaction Buffer: 50-100 mM PBS, borate, or HEPES buffer, pH 7.2-8.5.[6] Avoid buffers containing primary amines like Tris.[8]

Protocol:

-

Prepare the Payload Solution: Dissolve the amine-containing payload in the chosen reaction buffer. If solubility is an issue, a small percentage of an organic co-solvent like DMSO or DMF can be added.

-

Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound linker in DMSO or DMF to create a stock solution (e.g., 10-100 mM).[6]

-

Initiate the Conjugation Reaction:

-

Incubation: Allow the reaction to proceed at room temperature (20-25°C) for 1-4 hours or overnight at 4°C for sensitive molecules.[6]

-

Monitoring (Optional): The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS to determine the extent of payload activation.

-

Purification of Activated Payload: Once the reaction is complete, the maleimide-activated payload can be purified from excess linker and unreacted payload using reverse-phase HPLC. The purified product should be stored under inert gas and protected from moisture.

Part 2: Selective Reduction of Antibody Disulfide Bonds

To expose free thiol groups for conjugation, the interchain disulfide bonds of the antibody must be selectively reduced.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Degassed, amine-free buffer, pH 6.5-7.5

Rationale for Reagent Selection:

-

TCEP vs. DTT: TCEP is often the preferred reducing agent as it is more stable, odorless, and does not contain thiols that could interfere with the subsequent maleimide conjugation step.[12][13] If DTT is used, it must be removed prior to the addition of the maleimide-activated payload.[9][12] TCEP is also effective over a wider pH range.[12] However, TCEP can be less stable in phosphate buffers.[14]

Protocol:

-

Antibody Preparation: Ensure the antibody is in a suitable, degassed buffer at a concentration of 1-10 mg/mL.

-

Reduction:

-

Add the reducing agent to the antibody solution. The concentration of the reducing agent will determine the extent of disulfide bond reduction and, consequently, the number of available thiols for conjugation.[15]

-

The reaction can be performed at 37°C for 30-60 minutes.[15]

-

The optimal concentration of the reducing agent and reaction conditions should be determined empirically for each antibody.[15]

-

-

Removal of Reducing Agent (if using DTT): If DTT was used, it must be removed immediately after reduction. This can be achieved using a desalting column or dialysis.[9]

| Reducing Agent | Molar Excess (vs. Antibody) | Temperature (°C) | Time (min) | Notes |

| TCEP | 10-100x | 37 | 30-60 | Can often be used in the conjugation step without prior removal. |

| DTT | 10-100x | 37 | 30-60 | Must be removed before adding the maleimide-activated payload. |

Part 3: Conjugation of Maleimide-Activated Payload to Reduced Antibody

This is the final step where the maleimide-activated payload is covalently attached to the reduced antibody.

Materials:

-

Reduced Antibody (from Part 2)

-

Maleimide-Activated Payload (from Part 1)

-

Quenching Reagent: N-acetyl-L-cysteine or free cysteine

Protocol:

-

Conjugation:

-

Add the maleimide-activated payload solution to the reduced antibody solution. A molar excess of 4 to 6 equivalents of the payload-linker per antibody is a typical starting point.[11]

-

Ensure the final concentration of any organic solvent (e.g., DMSO or DMF) is kept low (typically <10% v/v) to maintain antibody stability.[11]

-

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11][16]

-

Quenching: Stop the reaction by adding a thiol-containing reagent like N-acetyl-L-cysteine to a final concentration several-fold higher than the initial maleimide concentration.[11] This will cap any unreacted maleimide groups.

Purification and Characterization of the Antibody Conjugate

Purification

It is crucial to remove unreacted payload, linker, and any aggregated antibody from the final conjugate.

-

Size-Exclusion Chromatography (SEC): SEC is a widely used method for purifying antibody conjugates.[17][18][19][20] It separates molecules based on their size, effectively removing smaller molecules like the unreacted payload and linker.[20]

Characterization

Thorough characterization is essential to ensure the quality and consistency of the antibody conjugate.

-

Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[21][22][23]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the DAR distribution.[24][25][26][27] It separates different ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[25] The weighted average DAR can be calculated from the peak areas in the chromatogram.[]

-

UV/Vis Spectroscopy: This method can be used to estimate the average DAR by measuring the absorbance of the ADC at two wavelengths: one where the antibody absorbs (typically 280 nm) and one where the drug absorbs.[23]

-

Mass Spectrometry (MS): Intact mass analysis by LC-MS can provide precise information on the DAR and the distribution of different drug-loaded species.[21][29]

-

-

Analysis of Aggregates: SEC can also be used to quantify the amount of high molecular weight species (aggregates) in the final product.[18][19]

-

Binding Affinity: The binding affinity of the ADC to its target antigen should be assessed to ensure that the conjugation process has not compromised the antibody's function. This can be measured using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).[30]

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low DAR | - Incomplete antibody reduction- Hydrolysis of maleimide or PFP ester- Insufficient molar excess of payload-linker | - Optimize reduction conditions (concentration of reducing agent, time, temperature)- Use fresh reagents and anhydrous solvents- Increase the molar ratio of payload-linker to antibody |

| High DAR/Aggregation | - Over-reduction of the antibody, exposing buried thiols- High concentration of organic solvent in the conjugation reaction | - Decrease the concentration of the reducing agent or shorten the reduction time- Keep the final organic solvent concentration below 10% |

| Heterogeneous Product | - Inconsistent reduction of disulfide bonds | - Tightly control the reduction conditions- Consider site-specific conjugation methods if homogeneity is critical |

Conclusion

The this compound linker offers a robust and versatile platform for the development of antibody conjugates. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can generate well-defined and reproducible ADCs with desirable properties. The protocols and characterization methods outlined in this guide provide a solid foundation for the successful implementation of this technology in drug discovery and development.

References

- A Technical Guide to Mal-PEG5-NHS Ester for Antibody-Drug Conjug

- Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer. Precise PEG.

- PEG Maleimide Conjugation Instructions for PEG Maleimide Conjug

- Instructions for the use of the Mal-(PEG)n-PFP Ester.

- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.

- Tutorial | BioReady™ Passive Conjug

- General Method for PEG PFP Ester Conjug

- Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjug

- A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry.

- Analysis Method for Drug-to-Antibody Ratio (DAR)

- PEG Linkers in Antibody-Drug Conjug

- ADC Analysis by Hydrophobic Interaction Chrom

- Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM.

- Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. PubMed.

- Purification of Labeled Antibodies Using Size-Exclusion Chrom

- Analytical methods for physicochemical characterization of antibody drug conjug

- Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System.

- TCEP•HCl. Thermo Fisher Scientific.

- Efficient and selective antibody modification with functionalised divinyltriazines. Organic & Biomolecular Chemistry (RSC Publishing).

- Drug-to-Antibody Ratio (DAR)

- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug

- Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjug

- One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalis

- I need a validated protocol to reduce an antibody by using TCEP as a reducing agent. I would be highly appreciate if you help me with it?.

- Purification of Labeled Antibodies Using Size-Exclusion Chrom

- Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjug

- Electrocatalytic Reduction of Disulfide Bonds in Antibodies. ChemRxiv.

- Measuring Drug-to-Antibody Ratio (DAR)

- PEGs and Antibody-drug Conjugates a Vers

- Conjugation Protocol for Amine Reactive CoraFluor™ Reagents. Tocris Bioscience.

- AN1609: Drug-Antibody Ratio (DAR)

- Antibody Conjugates via Disulfide Bridging: Elizabeth Ann Hull. UCL Discovery.

- Comprehensive characterization of antibody drug conjugates for screening and manufacturing. Journal for ImmunoTherapy of Cancer.

- TCEP HCl vs DTT: Preferred Reducing Agents. AG Scientific.

- Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review.

- What are PEG Linkers?.

- Mastering Maleimide Reactions in Bioconjugation: Your Ultim

- Size Exclusion Chromatography Analysis of Antibody Drug Conjug

- Long-Term Stabilization of Maleimide–Thiol Conjugates.

- Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. PubMed.

- ADC Linkers. Biopharma PEG.

- Hydrophobic interaction chromatography a versatile method for ADC and protein analysis.

- Perspectives and Characterization on Antibody–Drug Conjugates.

- Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis.

- Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.

- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.

- Analytical Techniques for Antibody-Drug Conjug

Sources

- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. biochempeg.com [biochempeg.com]

- 5. adcreview.com [adcreview.com]

- 6. precisepeg.com [precisepeg.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. broadpharm.com [broadpharm.com]

- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mstechno.co.jp [mstechno.co.jp]

- 13. agscientific.com [agscientific.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. agilent.com [agilent.com]

- 20. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]

- 21. agilent.com [agilent.com]

- 22. lcms.cz [lcms.cz]

- 23. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 27. youtube.com [youtube.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. jitc.bmj.com [jitc.bmj.com]

Application Note: Strategic Integration of Mal-PEG5-PFP in PROTAC Linkerology

Executive Summary

The development of PROTACs requires precise "linkerology"—the optimization of linker length, composition, and attachment chemistry to facilitate the formation of a productive ternary complex (Target Protein–PROTAC–E3 Ligase).[1][2]

Mal-PEG5-PFP (Maleimide-PEG5-Pentafluorophenyl ester) is a premium heterobifunctional crosslinker designed to overcome the hydrolytic instability often associated with N-hydroxysuccinimide (NHS) esters.[1] This guide details the application of this compound to conjugate an amine-bearing ligand (e.g., an E3 ligase binder like Thalidomide or VHL) with a thiol-bearing ligand (e.g., a cysteine-modified target warhead), facilitating the rapid assembly of high-purity degraders.[1]

Key Advantages of this compound

| Feature | Benefit in PROTAC Development |

| PFP Ester | Significantly higher hydrolytic stability than NHS esters; allows for controlled reaction kinetics in non-anhydrous environments.[1] |

| Maleimide | High specificity for sulfhydryl (-SH) groups at neutral pH (6.5–7.5), enabling orthogonal assembly.[1] |

| PEG5 Spacer | Provides ~25 Å length; enhances aqueous solubility of hydrophobic warheads and reduces the "hook effect" by preventing steric clash.[1] |

Chemical Mechanism & Workflow

The synthesis of a PROTAC using this compound follows a strict sequential logic to maximize yield and prevent linker hydrolysis.[1] The PFP ester is reacted first with the amine-containing ligand under anhydrous conditions to generate a stable "Maleimide-capped" intermediate.[1] This intermediate is subsequently reacted with the thiol-containing ligand.[1]

Diagram 1: Synthetic Workflow (Graphviz)

Caption: Sequential assembly logic. The PFP ester reacts with the amine first to preserve the maleimide for the second, thiol-specific step.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of Maleimide-Functionalized Intermediate

Objective: Conjugate this compound to an amine-containing ligand (e.g., Lenalidomide-NH2).[1] Why PFP? PFP esters are less sensitive to moisture than NHS esters, allowing for higher yields when working with precious, complex ligands [1].

Materials:

-

Amine-containing Ligand (1 eq)[1]

-

This compound (1.2 – 1.5 eq)[1]

-

DIPEA (Diisopropylethylamine) or TEA (Triethylamine)[1]

Protocol:

-

Solubilization: Dissolve the Amine-Ligand in anhydrous DMF/DMSO to a concentration of 10–50 mM.

-

Activation: Add the organic base (DIPEA) to the ligand solution (2–3 molar equivalents relative to the ligand).[1]

-

Conjugation: Add this compound (dissolved in minimal DMF) to the reaction mixture.

-

Stoichiometry: Use 1.2 equivalents of linker to drive the reaction to completion.

-

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours under nitrogen or argon atmosphere.

-

Monitoring: Monitor reaction progress via LC-MS. Look for the mass shift corresponding to +Linker mass minus the PFP leaving group (approx.[1] mass shift = MW_Linker - 184 Da).[1]

-

Purification (Critical):

-

If the intermediate is stable, purify via Semi-prep HPLC (Reverse Phase, C18) using a water/acetonitrile gradient (+0.1% Formic Acid).[1]

-

Caution: Avoid buffers with pH > 8 during purification to prevent hydrolysis of the maleimide ring.[1]

-

Lyophilize the fraction to obtain the Mal-PEG5-Ligand Intermediate .[1]

-

Phase 2: Thiol-Michael Addition (Final Assembly)

Objective: React the Mal-PEG5-Ligand intermediate with a Thiol-containing ligand (e.g., Warhead-SH).[1]

Protocol:

-

Buffer Preparation: Prepare a reaction buffer of PBS (pH 7.0–7.2) containing 1–5 mM EDTA.[1]

-

Why EDTA? It chelates divalent metals that can catalyze the oxidation of thiols into disulfides (cystines), rendering them unreactive toward maleimide [2].[1]

-

-

Solubilization: Dissolve the Thiol-Ligand (1.0 eq) and the Mal-PEG5-Ligand Intermediate (1.1 eq) in a minimal amount of DMF/DMSO.

-

Mixing: Dilute the organic mixture into the PBS/EDTA buffer. Ensure the final organic solvent concentration is <20% to prevent precipitation, unless the ligands are highly hydrophobic (in which case, run the reaction in 100% DMF/DMSO with organic base).[1]

-

pH Check: Verify pH is between 6.5 and 7.5.

-

Incubation: Agitate gently at RT for 1–2 hours or at 4°C overnight.

-

Validation: Analyze by LC-MS. The product peak should correspond to the sum of both ligands + linker.[1]

Quality Control & Troubleshooting

Analytical Characterization[1]

-

LC-MS: The definitive check.[1]

-

PFP Hydrolysis Check: If you see a mass corresponding to Linker-COOH, the PFP ester hydrolyzed before reacting with the amine.[1] Solution: Use fresher anhydrous solvents in Phase 1.

-

Maleimide Hydrolysis Check: If the final product mass is +18 Da higher than expected, the maleimide ring has opened (succinamic acid derivative).[1] This is often acceptable for biological activity but indicates high pH exposure.[1]

-

-

NMR: 1H NMR should show the disappearance of the characteristic PFP aromatic signals (multiplets around 7-8 ppm depending on substitution) and the preservation of the maleimide double bond (singlet ~6.7 ppm) in the intermediate.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Hydrolysis of PFP ester. | Use anhydrous DMF; store this compound at -20°C with desiccant; equilibrate to RT before opening. |

| No Reaction (Phase 2) | Oxidation of Thiol-Ligand.[1] | Treat Thiol-Ligand with TCEP (immobilized or soluble) prior to reaction to reduce disulfides.[1] |

| Precipitation | Ligands are too hydrophobic.[1] | Perform Phase 2 in 100% DMSO/DMF using Triethylamine (1 eq) instead of aqueous buffer.[1] |

| Multiple Products | Non-specific amine reaction in Phase 2. | Ensure pH is strictly < 7.[1]5. Maleimides react with amines at pH > 8.[1]0. |

Strategic "Why": The Role of PEG5 in PROTACs

The choice of PEG5 is not arbitrary. In PROTAC design, the linker defines the topology of the ternary complex.[1]

Diagram 2: Ternary Complex Topology

Caption: The PEG5 linker spans the gap between E3 and POI. 20-25 Å is often optimal to avoid steric clashes while permitting ubiquitination zones to align.

-

Solubility: Small molecule PROTACs often violate Lipinski's Rule of 5 (Molecular Weight > 800 Da).[1] The hydrophilic PEG chain counteracts the lipophilicity of the two warheads, improving solubility in assay media [3].[1]

-

Flexibility: PEG provides a "entropic spring," allowing the E3 ligase and Target Protein to sample various orientations to find the optimal ubiquitination interface.[1]

References

-

Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Retrieved from [Link]

Sources

Mastering Bioconjugation: A Detailed Guide to Optimizing pH for Mal-PEG5-PFP Reactions

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the heterobifunctional Mal-PEG5-PFP linker stands out as a powerful tool for covalently linking amine- and sulfhydryl-containing molecules. Its architecture, featuring a thiol-reactive maleimide group and an amine-reactive pentafluorophenyl (PFP) ester, bridged by a hydrophilic 5-unit polyethylene glycol (PEG) spacer, offers remarkable versatility in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2] However, the true potential of this linker is unlocked only through the precise control of reaction conditions, with pH being the most critical parameter.

This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of the chemical principles governing this compound conjugation reactions. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering a framework for rational optimization and troubleshooting.

The Dichotomy of Reactivity: Understanding the pH Optima

The this compound linker possesses two distinct reactive moieties, each with its own pH-dependent reactivity profile. This duality is the cornerstone of its utility and also the primary challenge in designing efficient conjugation strategies.

The Maleimide-Thiol Reaction: A Balancing Act of Specificity and Stability

The maleimide group is renowned for its high specificity towards sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides.[] This reaction proceeds via a Michael addition, forming a stable thioether bond.[4] The optimal pH range for this reaction is 6.5 to 7.5 .[5][6]

-

Below pH 6.5: The concentration of the reactive thiolate anion (S⁻) is low, as the thiol group (-SH) remains largely protonated. This significantly slows down the reaction rate.

-

Within pH 6.5 - 7.5: This range provides a favorable equilibrium between the available thiolate anion and the stability of the maleimide ring, ensuring a rapid and highly specific reaction with thiols.[6] At a neutral pH of 7.0, the reaction of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.[][6]

-

Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative.[7][8] Furthermore, the deprotonation of primary amines (e.g., on lysine residues) increases, leading to a loss of specificity as the maleimide can undergo a competing reaction with these amines.[6]

A noteworthy side reaction, particularly when conjugating to an N-terminal cysteine, is the formation of a thiazine derivative, which is more pronounced at neutral to basic pH.[4][9] Performing the conjugation at a more acidic pH can mitigate this rearrangement.[9]

Visualizing the Maleimide-Thiol Conjugation Pathway

Caption: Maleimide-Thiol Michael Addition Reaction.

The PFP Ester-Amine Reaction: Navigating Reactivity and Hydrolysis

The pentafluorophenyl (PFP) ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as the ε-amino group of lysine residues.[10][11] The optimal pH for this acylation reaction is in the slightly basic range of 7.2 to 9.0 .[8][10][12]

-

Below pH 7.2: A significant portion of the primary amines will be protonated (R-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the PFP ester.[11]

-

Within pH 7.2 - 9.0: This pH range ensures a sufficient concentration of deprotonated, nucleophilic amines (R-NH₂) to drive the reaction forward efficiently.[12][13]

-

Above pH 9.0: While the reaction with amines might be faster, the competing hydrolysis of the PFP ester becomes significantly more pronounced.[8][13] This hydrolysis converts the PFP ester into an unreactive carboxylic acid, reducing the overall conjugation efficiency.

It is a notable advantage that PFP esters are generally less susceptible to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for effective conjugation.[12][14][15]

Visualizing the PFP Ester-Amine Conjugation Pathway

Caption: PFP Ester-Amine Acylation Reaction.

The Role of the PEG5 Spacer

The polyethylene glycol (PEG) component of the linker serves several critical functions beyond simply connecting the two reactive ends.[16] It enhances the water solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[1] The PEG spacer can also provide a "stealth" effect, potentially reducing the immunogenicity of the final conjugate and improving its pharmacokinetic profile.[17] While the PEG chain itself is chemically inert under typical conjugation conditions, its presence can influence the local microenvironment and accessibility of the reactive groups.

Strategic Approaches to pH Optimization

Given the overlapping yet distinct optimal pH ranges of the maleimide and PFP ester moieties, two primary strategies can be employed for conjugation reactions involving the this compound linker.

Strategy 1: The Two-Step Sequential Conjugation

This is the most common and generally recommended approach as it allows for the optimization of each reaction step independently, leading to higher yields and a more defined final product.[8]

-